Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 71989-33-8
VCID: VC21537063
InChI: InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
SMILES: CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO5
Molecular Weight: 383.4 g/mol

Fmoc-Ser(tBu)-OH

CAS No.: 71989-33-8

VCID: VC21537063

Molecular Formula: C22H25NO5

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Ser(tBu)-OH - 71989-33-8

Description

Fmoc-Ser(tBu)-OH, also known as N-Fmoc-O-tert-butyl-L-serine, is a derivative of the amino acid serine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) protocols. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group on the amino terminus and a tert-butyl (tBu) group on the hydroxyl side chain of serine. This protection strategy allows for efficient and selective deprotection during peptide synthesis, making it a crucial component in the production of peptides for various applications in biochemistry and drug development.

Applications in Peptide Synthesis

Fmoc-Ser(tBu)-OH is a standard serine derivative used in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the side chain can be removed under acidic conditions, which are also used to cleave peptides from Wang or Rink amide resins . This compound is crucial for creating complex peptide sequences with high purity and yield, making it essential in drug development and biological research .

Stereoselective Synthesis

Fmoc-Ser(tBu)-OH has been utilized in the stereoselective polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, demonstrating its utility in creating complex molecular structures .

Self-Assembly Studies

Research has also explored how Fmoc-Ser(tBu)-OH influences the self-assembly of peptides into structured forms, contributing to advancements in materials science and nanotechnology .

Drug Development

The compound is involved in the synthesis of degarelix acetate, highlighting its role in pharmaceutical applications . Additionally, it is used in the development of peptide-based drugs due to its ability to enhance stability and solubility .

CAS No. 71989-33-8
Product Name Fmoc-Ser(tBu)-OH
Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Standard InChI InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Standard InChIKey REITVGIIZHFVGU-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Synonyms Fmoc-O-tert-butyl-L-serine;71989-33-8;Fmoc-Ser(tBu)-OH;Fmoc-Ser(t-Bu)-OH;Fmoc-Ser(But);(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)propanoicacid;N-(9-Fluorenylmethoxycarbonyl)-o-tert-butyl-L-serine;N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyl)-L-serine;PubChem10035;AC1MC5CE;AC1Q1NGX;n-fmoc-o-tert-butylserine;Fmoc-O-tert.butyl-L-serine;KSC377O3N;47619_ALDRICH;SCHEMBL119575;47619_FLUKA;CTK2H7736;MolPort-003-934-214;REITVGIIZHFVGU-IBGZPJMESA-N;ACT08653;ZINC2384756;ANW-36138;CF-056;FC1247
PubChem Compound 3085671
Last Modified Aug 15 2023

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